2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid
Overview
Description
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid (hereafter referred to as 2-DTP-P) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various areas. This compound has been studied for its potential use in the synthesis of drugs and in laboratory experiments.
Scientific Research Applications
Synthesis of Functionalized Pyridines
Functionalized pyridines are crucial in medicinal chemistry due to their bioactivity. Research shows various methods for synthesizing substituted pyridines, which can be applied to generate compounds with potential pharmaceutical applications. For instance, the synthesis of tris-pyridinio-substituted dichloropyridines through reactions with heteroaromatic N-nucleophiles could provide insights into crafting similar compounds for drug development or organic material design (Schmidt, Mordhorst, & Nieger, 2006).
Fluoroionophores Development
The development of fluoroionophores based on pyridine derivatives demonstrates the compound's potential in detecting and binding specific metal ions, such as Zn+2. This application is crucial for bioimaging, environmental monitoring, and developing sensors that require specificity towards particular ions (Hong, Lin, Hsieh, & Chang, 2012).
Heterocyclic Chemistry
The creation of structurally diverse libraries through reactions involving pyridine derivatives highlights the compound's utility in heterocyclic chemistry. Such libraries are valuable for discovering new pharmaceuticals, agrochemicals, and materials (Roman, 2013).
Catalysis
Pyridine derivatives serve as catalysts in various chemical reactions, including acylation of alcohols and phenols. This suggests potential research applications in developing new synthetic methodologies and improving existing ones for more efficient chemical production processes (Liu, Ma, Liu, & Wang, 2014).
Antioxidant Properties
The study of pyridinols as antioxidants indicates the significance of pyridine derivatives in developing therapeutic agents against oxidative stress-related diseases. The synthesis of compounds with enhanced antioxidant properties could lead to new treatments for conditions caused by free radicals (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
properties
IUPAC Name |
2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-21-15(14)22(2)3/h4-10H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGOXGPSAAELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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